molecular formula C26H24N2O B2583240 2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine CAS No. 307340-04-1

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine

Cat. No.: B2583240
CAS No.: 307340-04-1
M. Wt: 380.491
InChI Key: JGDYADSIEFGTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a methoxynaphthalene moiety and two phenyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 1,3-diphenylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine stands out due to its unique imidazolidine ring structure combined with the methoxynaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

IUPAC Name

2-(4-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-29-25-17-16-24(22-14-8-9-15-23(22)25)26-27(20-10-4-2-5-11-20)18-19-28(26)21-12-6-3-7-13-21/h2-17,26H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDYADSIEFGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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